molecular formula C10H6Br2FN B12981962 4-Bromo-3-(bromomethyl)-7-fluoroisoquinoline

4-Bromo-3-(bromomethyl)-7-fluoroisoquinoline

Cat. No.: B12981962
M. Wt: 318.97 g/mol
InChI Key: HLHMYQHAUDVEMM-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)-7-fluoroisoquinoline is a halogenated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of bromine and fluorine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(bromomethyl)-7-fluoroisoquinoline typically involves multi-step reactions starting from commercially available isoquinoline derivatives. One common method includes:

    Fluorination: The fluorine atom is introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Bromomethylation: The bromomethyl group is introduced using bromoform (CHBr3) and a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also minimize human error and improve safety.

Types of Reactions:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline N-oxides or reduction to form dihydroisoquinolines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Substitution: Formation of various substituted isoquinolines.

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of dihydroisoquinolines.

Scientific Research Applications

4-Bromo-3-(bromomethyl)-7-fluoroisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(bromomethyl)-7-fluoroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Bromo-3-(bromomethyl)benzoic acid
  • 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
  • Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

Comparison: 4-Bromo-3-(bromomethyl)-7-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

Molecular Formula

C10H6Br2FN

Molecular Weight

318.97 g/mol

IUPAC Name

4-bromo-3-(bromomethyl)-7-fluoroisoquinoline

InChI

InChI=1S/C10H6Br2FN/c11-4-9-10(12)8-2-1-7(13)3-6(8)5-14-9/h1-3,5H,4H2

InChI Key

HLHMYQHAUDVEMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C=C1F)CBr)Br

Origin of Product

United States

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